Ethyl lead phoshorodithioate

説明

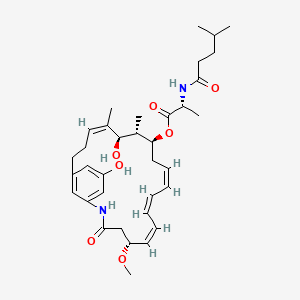

Ethyl lead phoshorodithioate, also known as Ethyl-Phosphorodithioate, is an organophosphorus pesticide . It is an organophosphorus compound and is a colorless liquid with a pungent odor . It is insoluble in water but soluble in organic solvents such as alcohol, ether, and ethers . It is widely used as an insecticide and fungicide in agricultural fields, orchards, vegetable gardens, etc., to control various pests and pathogens such as aphids, cotton insects, powdery mildew, etc .

Synthesis Analysis

The synthesis of Ethyl lead phoshorodithioate generally involves the reaction of phosphoyl dichloride with ethanol under acidic conditions . A more general method for the synthesis of phosphorothioates involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .Molecular Structure Analysis

The molecular structure of Ethyl lead phoshorodithioate involves the substitution of a sulfur atom for a non-bridged oxygen at a phosphate . This modification does not significantly hinder duplex formation, retains the ability of the oligonucleotide duplexes to promote RNase H activity, and enhances general nuclease stability .Chemical Reactions Analysis

The chemical reactions of Ethyl lead phoshorodithioate involve reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base, providing a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . Studies on the reaction of ambident nucleophile ammonium O,O’-diethyl thiophosphate with benzyl halides and tosylate in different solvents show that only S-alkylation is obtained .Physical And Chemical Properties Analysis

Ethyl lead phoshorodithioate is a colorless liquid with a pungent odor . It is insoluble in water but soluble in organic solvents such as alcohol, ether, and ethers .作用機序

Ethyl lead phoshorodithioate acts by inhibiting the activity of enzymes that are essential for the survival of pests and fungi. It binds to the sulfhydryl groups of the enzymes and disrupts their activity, leading to the death of the pests and fungi.

Safety and Hazards

将来の方向性

Phosphorodithioates, including Ethyl lead phoshorodithioate, continue to be a compelling alternative or complement to phosphorothioates for therapeutic applications . Future standard test guideline-compliant studies are needed to provide high-confidence estimates of dermal uptake . Such data are needed to allow for improved evaluation of Pb exposures in an occupational risk assessment context .

特性

IUPAC Name |

diethoxy-sulfanylidene-sulfido-λ5-phosphane;lead(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11O2PS2.Pb/c2*1-3-5-7(8,9)6-4-2;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKLLDGYYZXPTE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

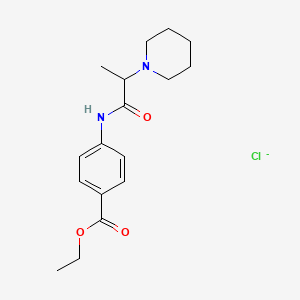

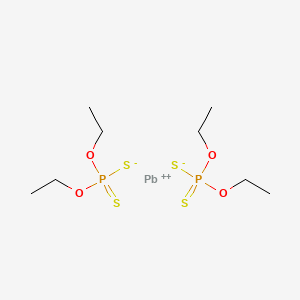

CCOP(=S)(OCC)[S-].CCOP(=S)(OCC)[S-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O4P2PbS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

298-06-6 (Parent) | |

| Record name | Ethyl lead phoshorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70147774 | |

| Record name | Ethyl lead phoshorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl lead phoshorodithioate | |

CAS RN |

1068-23-1 | |

| Record name | Ethyl lead phoshorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl lead phoshorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。